2-Bromo-3-nonylthiophene

Übersicht

Beschreibung

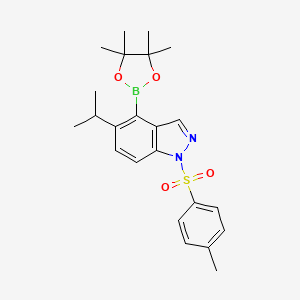

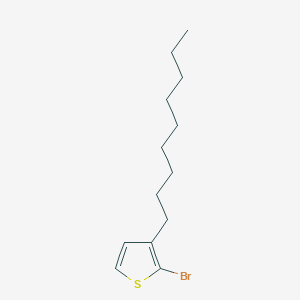

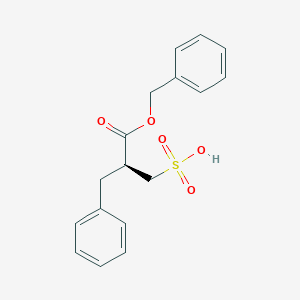

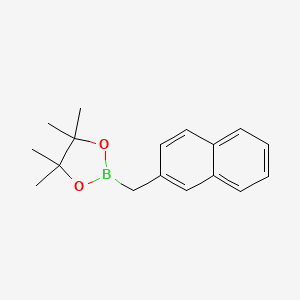

2-Bromo-3-nonylthiophene is an organic compound with the chemical formula C13H21BrS . It has a molecular weight of 289.28 . The compound is liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Bromo-3-nonylthiophene is 1S/C13H21BrS/c1-2-3-4-5-6-7-8-9-12-10-11-15-13(12)14/h10-11H,2-9H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

2-Bromo-3-nonylthiophene is a liquid . Its molecular weight is 289.28 .Wissenschaftliche Forschungsanwendungen

Synthesis and Materials Development

- 2-Bromo-3-nonylthiophene has been explored in the synthesis of bis(perylene diimide)–donor electron-transport materials. These materials demonstrate significant promise for use in organic field-effect transistors, exhibiting average field-effect mobility values indicative of their potential in electronic applications (Zhang et al., 2013).

Organic Electronic Materials

- Selective direct arylation of 3-bromo-2-methylthiophene forms 2-aryl-4-bromo-5-methylthiophenes, which are critical for the development of functional organic electronic materials. The reaction's efficiency and selectivity make it a valuable method for producing these materials (Vamvounis & Gendron, 2013).

Polymerization Processes

- In the context of polymerization, 2,5-dibromo 3-butylthiophene was investigated for its role in Grignard metathesis polymerization. This study contributes to understanding the mechanisms behind polymer formation, which is crucial for the development of polythiophenes with specific properties (Bahri‐Laleh et al., 2014).

Light-Emitting Applications

- The use of bromo-bridged complexes in organic light-emitting diodes (OLEDs) has been explored, with these materials demonstrating high external quantum efficiencies. This indicates potential applications in the field of photonic and electronic devices (Mauro et al., 2012).

Advanced Chemical Synthesis

- In chemical synthesis, selective metallation of 3-halothiophenes to produce compounds like 2-bromo-3-formylthiophene showcases advanced methods for creating specific organic molecules. Such processes are pivotal in the synthesis of complex organic compounds (Sonoda et al., 2009).

Spectroscopic and Computational Studies

- The bromo-based thiophene derivative, 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one (BTDAP), has been investigated using spectroscopy and quantum chemistry methods. This research provides insights into the molecular structure and electronic properties of such compounds, which are significant for understanding their reactivity and potential applications (Ramesh et al., 2020).

Glycopolythiophenes for Biological Applications

- The development of well-defined regioregular head-to-tail glycopolythiophenes through post-polymerization functionalization has been reported. These glycopolythiophenes, having hydrophilic and hydrophobic spacers, are highly relevant in the context of water-soluble polymers and potential biomedical applications (Xue, Luo & Liu, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-3-nonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BrS/c1-2-3-4-5-6-7-8-9-12-10-11-15-13(12)14/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVVYNBWIBWTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)

![(E)-2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2-dihydrocyclopenta[b]indol-3(4H)-ylidene)acetic acid](/img/structure/B1401394.png)

![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)

![2H-Dibenzo[e,g]isoindole](/img/structure/B1401405.png)

![5-Boc-5-azaspiro[2.5]octane](/img/structure/B1401409.png)